Cas no 31924-81-9 (3-methyl-4-phenyl-1H-pyrazol-5-amine)
3-methyl-4-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-3-amine,5-methyl-4-phenyl-
- 3-AMINO-5-METHYL-4-PHENYLPYRAZOLE
- 3-Amino-5-methyl-4-phenyl-pyrazol
- 5-methyl-4-phenyl-1(2)H-pyrazol-3-ylamine
- 5-Methyl-4-phenyl-1H-pyrazol-3-amin
- 5-methyl-4-phenyl-1H-pyrazol-3-amine
- 5-METHYL-4-PHENYL-1H-PYRAZOLE-3-YLAMINE
- 3-methyl-4-phenyl-1H-pyrazol-5-amine
- P10151
- AKOS000265012
- SR-01000530901-2
- 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-
- Z57683679
- DTXSID80975823
- 60419-81-0
- CS-0206829
- SR-01000530901-1
- IDI1_016723
- FT-0640686
- 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine
- 5-methyl-4-phenyl-2H-pyrazol-3-amine
- EN300-41461
- SMR000290815
- Pyrazole, 5-amino-3-methyl-4-phenyl-
- Pyrazole, 3(OR 5)-amino-5(OR 3)-methyl-4-phenyl-
- Maybridge3_005336
- A5753
- 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
- OC0W48DG01
- HMS1446C12
- BB 0219097
- 3-Amino-5-methyl-4-phenyl-1H-pyrazole
- AKOS015898914
- Oprea1_166909
- CCG-48710
- SB21940
- 31924-81-9
- HMS2678A07
- 5-Methyl-4-phenyl-1H-pyrazol-3-ylamine
- 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine, AldrichCPR
- CHEMBL1609052
- AB00583018-02
- SR-01000530901
- FS-1252
- SCHEMBL544723
- UNII-OC0W48DG01
- MLS000718547
- MFCD00831955
- Q27285561
- F0912-0735
- 5-amino-3-methyl-4-phenylpyrazole
- DB-053614
- ALBB-006621
- BBL007578
- STK161389
-
- MDL: MFCD00831955
- Inchi: 1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
- InChI Key: UMDNRKCXSUJMCY-UHFFFAOYSA-N
- SMILES: N1C(C)=C(C(N)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 173.09500
- Monoisotopic Mass: 173.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.196
- Boiling Point: 368.5 °C at 760 mmHg
- Flash Point: 204.3 °C
- Refractive Index: 1.643
- PSA: 54.70000
- LogP: 2.54850
- Solubility: Not determined
3-methyl-4-phenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020396-500mg |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 500mg |
486CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020396-1g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 1g |
795CNY | 2021-05-07 | ||
| Fluorochem | 009945-250mg |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 009945-1g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 95% | 1g |
£40.00 | 2022-03-01 | |
| Fluorochem | 009945-5g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 95% | 5g |
£120.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020396-1g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 1g |
795.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020396-500mg |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 500mg |
486.0CNY | 2021-07-13 | ||
| TRC | M011880-1g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 1g |
$ 250.00 | 2022-06-04 | ||
| TRC | M011880-2.5g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 2.5g |
$ 390.00 | 2022-06-04 | ||
| TRC | M011880-5g |
5-Methyl-4-phenyl-2H-pyrazol-3-ylamine |
31924-81-9 | 5g |
$ 825.00 | 2022-06-04 |
3-methyl-4-phenyl-1H-pyrazol-5-amine Suppliers
3-methyl-4-phenyl-1H-pyrazol-5-amine Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-methyl-4-phenyl-1H-pyrazol-5-amine
Recent Advances in the Study of 3-methyl-4-phenyl-1H-pyrazol-5-amine (CAS: 31924-81-9) in Chemical Biology and Pharmaceutical Research
The compound 3-methyl-4-phenyl-1H-pyrazol-5-amine (CAS: 31924-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by a pyrazole core substituted with methyl and phenyl groups, has been the subject of numerous studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound in drug development. Recent literature highlights its role as a versatile scaffold in medicinal chemistry, with applications ranging from antimicrobial agents to central nervous system (CNS) modulators.
One of the most notable advancements in the study of 3-methyl-4-phenyl-1H-pyrazol-5-amine is its identification as a potent inhibitor of specific enzymatic targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory activity against kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study utilized molecular docking and kinetic assays to validate the binding affinity and selectivity of the compound, providing a solid foundation for further optimization.
In addition to its kinase inhibitory properties, 3-methyl-4-phenyl-1H-pyrazol-5-amine has shown promise in the development of antimicrobial agents. A recent preprint on BioRxiv reported that structural modifications of this compound led to enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of in vitro assays and computational modeling to identify key structural features responsible for its antimicrobial efficacy, paving the way for the design of novel antibiotics.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective effects of 3-methyl-4-phenyl-1H-pyrazol-5-amine derivatives in models of Parkinson's disease. The findings revealed that certain derivatives could mitigate oxidative stress and reduce neuronal apoptosis, highlighting their potential as therapeutic candidates for neurodegenerative disorders. The study also emphasized the importance of optimizing the compound's pharmacokinetic properties to enhance its blood-brain barrier permeability.
Despite these promising findings, challenges remain in the development of 3-methyl-4-phenyl-1H-pyrazol-5-amine-based therapeutics. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on incorporating novel synthetic strategies, such as click chemistry and fragment-based drug design, to improve the compound's drug-like properties. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-methyl-4-phenyl-1H-pyrazol-5-amine (CAS: 31924-81-9) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse therapeutic potential. Ongoing studies continue to uncover its mechanisms of action and optimize its pharmacological profile, positioning it as a valuable candidate for future drug development. Researchers are encouraged to explore its applications in other disease areas, such as cancer and metabolic disorders, to fully realize its therapeutic potential.
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